molecular formula C12H13FO3 B8159286 2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid

2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid

Cat. No.: B8159286
M. Wt: 224.23 g/mol
InChI Key: QQKPIZKEWUOLOM-UHFFFAOYSA-N
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Description

2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: Cyclopropylmethanol is reacted with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.

    Substitution Reaction: The cyclopropylmethoxy halide is then reacted with 3-hydroxy-4-fluorobenzaldehyde in the presence of a base to form 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde.

    Formation of the Acetic Acid Moiety: The aldehyde group is then subjected to a Grignard reaction with methyl magnesium bromide, followed by oxidation to form the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Modulation of Receptors: It may interact with receptors involved in pain and inflammation, such as prostaglandin receptors.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)acetic acid: Lacks the cyclopropylmethoxy group.

    2-(3-Methoxy-4-fluorophenyl)acetic acid: Contains a methoxy group instead of a cyclopropylmethoxy group.

    2-(3-(Cyclopropylmethoxy)phenyl)acetic acid: Lacks the fluorine atom.

Uniqueness

2-(3-(Cyclopropylmethoxy)-4-fluorophenyl)acetic acid is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(cyclopropylmethoxy)-4-fluorophenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-3-9(6-12(14)15)5-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKPIZKEWUOLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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